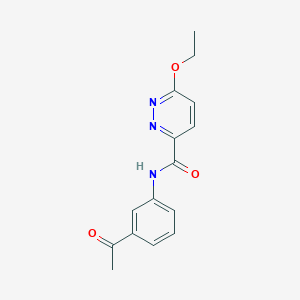

N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

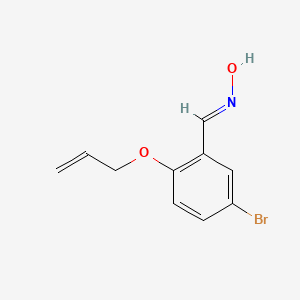

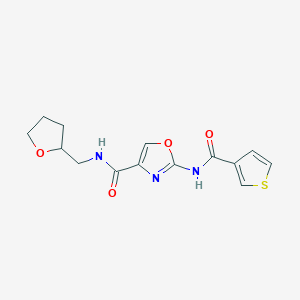

“N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide” is an organic compound containing an acetylphenyl group, an ethoxy group, and a pyridazine carboxamide group. These groups are common in many pharmaceuticals and synthetic organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, an ethoxy group, and an acetylphenyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

As an organic compound, “N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide” would be expected to undergo various chemical reactions typical of its functional groups. These might include nucleophilic substitutions, eliminations, and additions .Aplicaciones Científicas De Investigación

Antimicrobial Activities

The compound has shown significant antimicrobial activities. In a study, it was found to exhibit antibacterial properties against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . The minimum inhibitory concentration (MIC) was determined using the broth microdilution method .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound. These studies are crucial in understanding how the compound interacts with other molecules at the atomic level .

Anticancer and VEGFR-2 Inhibitory Effects

A nicotinamide-based derivative of the compound has been designed as an antiproliferative VEGFR-2 inhibitor . This could potentially make it useful in the treatment of certain types of cancer .

DFT and MD Simulation Studies

The compound has been studied using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations . These studies can provide valuable insights into the compound’s properties and potential applications .

ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling has indicated that the compound falls within an acceptable range of drug-likeness . This suggests that it could potentially be developed into a therapeutic drug .

Biocatalytic Reduction

The compound has been used in the biocatalytic reduction of 3-acetylphenyl-N-ethyl-N-methylcarbamate to the corresponding secondary alcohol . This suggests potential applications in the field of biocatalysis .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-3-21-14-8-7-13(17-18-14)15(20)16-12-6-4-5-11(9-12)10(2)19/h4-9H,3H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQMZYPDUZYGMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2774092.png)

![Methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2774096.png)

![7-chloro-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2774100.png)

![2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2774105.png)